molecular formula C23H19N3O2 B15161694 2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine CAS No. 652154-81-9

2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine

Cat. No.: B15161694
CAS No.: 652154-81-9
M. Wt: 369.4 g/mol
InChI Key: OWNGFOPEZUYVOG-UHFFFAOYSA-N
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Description

2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes two benzyloxy groups and a phenyl group attached to a triazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine typically involves the reaction of 2,4-dihydroxy-6-phenyl-1,3,5-triazine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The benzyloxy groups are introduced through nucleophilic substitution reactions, where the hydroxyl groups are replaced by benzyloxy groups .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The benzyloxy groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

Scientific Research Applications

2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or proteins, inhibiting their activity. The benzyloxy groups and the triazine ring play crucial roles in these interactions, allowing the compound to fit into the active sites of target molecules. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2,4-Bis(benzyloxy)-6-phenyl-1,3,5-triazine is unique due to its specific combination of functional groups and the triazine core. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

CAS No.

652154-81-9

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

2-phenyl-4,6-bis(phenylmethoxy)-1,3,5-triazine

InChI

InChI=1S/C23H19N3O2/c1-4-10-18(11-5-1)16-27-22-24-21(20-14-8-3-9-15-20)25-23(26-22)28-17-19-12-6-2-7-13-19/h1-15H,16-17H2

InChI Key

OWNGFOPEZUYVOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=N2)C3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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